5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-3-5-6(10)7(9(13)14)15-8(5)12-4(2)11-3/h10H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJUTDJTHKSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gewald Reaction-Based Thiophene Precursor Synthesis
The foundational step in synthesizing 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid involves constructing the thiophene core. The Gewald reaction is universally employed, utilizing ethyl acetoacetate, malononitrile, and elemental sulfur in ethanol under catalytic conditions (e.g., diethylamine). This reaction yields ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate (1 ), a tetra-substituted thiophene precursor critical for subsequent cyclization.
Key Reaction Parameters
Cyclocondensation to Form the Pyrimidine Ring
Cyclization of the thiophene precursor (1 ) into the thieno[2,3-d]pyrimidine scaffold requires nitrile or urea derivatives. Two dominant strategies are documented:
Nitrile-Mediated Cyclization
Reaction of 1 with alkyl or aryl nitriles (e.g., acetonitrile, benzonitrile) in acidic media (e.g., HCl/glacial acetic acid) facilitates cyclocondensation. For example, acetonitrile at 120°C for 8–12 hours produces 2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (2 ), which is subsequently hydrolyzed to the carboxylic acid.
Optimized Conditions
- Solvent : Glacial acetic acid (neat).
- Temperature : 120°C under nitrogen atmosphere.
- Yield : 60–75% for 2 ; hydrolysis to carboxylic acid achieves >90% conversion.
Urea/Thiourea Cyclization
Alternative routes employ urea or thiourea derivatives under basic conditions. Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with methyl isocyanate in dichloromethane, followed by sodium hydroxide-mediated cyclization to yield the pyrimidine ring. This method introduces the 5-amino group in situ via nucleophilic substitution.
Reaction Steps
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
To address scalability, industrial protocols adopt continuous flow reactors for the Gewald reaction. Key advantages include:
- Enhanced Heat Transfer : Mitigates exothermic side reactions.
- Reduced Reaction Time : 2–3 hours vs. 6 hours in batch processes.
- Purity : >98% by HPLC due to precise temperature control.
Representative Flow System
| Parameter | Value |
|---|---|
| Reactor Volume | 500 mL (stainless steel) |
| Residence Time | 30 minutes |
| Temperature | 85°C |
| Throughput | 1.2 kg/h |
Functionalization and Post-Synthetic Modifications
Introduction of the 5-Amino Group
The 5-position amino group is installed via:
- Direct Amination : Treating 2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid with ammonium hydroxide under pressure (120°C, 24 hours).
- Nitro Reduction : Nitration at C5 followed by catalytic hydrogenation (H₂/Pd-C, 40 psi, 6 hours).
Comparative Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Amination | 55 | 92 |
| Nitro Reduction | 78 | 97 |
Carboxylic Acid Activation
The C6 carboxylic acid is often esterified (e.g., ethyl ester) to enhance solubility during purification. Hydrolysis back to the acid is achieved via:
- Acidic Conditions : 6M HCl, reflux, 4 hours.
- Basic Conditions : 2M NaOH, 80°C, 2 hours.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thieno[2,3-d]pyrimidine core facilitates nucleophilic aromatic substitution (NAS) at position 2 or 4.
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Chlorination : Reaction with POCl₃ replaces hydroxyl groups with chlorine atoms under reflux conditions (e.g., 80–100°C, 8–12 h), enabling further functionalization .
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Amination : Substitution with amines or hydrazine derivatives occurs at the 4-position, yielding derivatives with enhanced bioactivity .
Condensation and Cyclization Reactions
The amino and carboxylic acid groups participate in cyclocondensation with carbonyl-containing reagents:
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Amide Formation : Reacting with benzylamines or aryl isocyanates forms stable amides or urea derivatives, often used to enhance pharmacokinetic properties .
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Benzimidazole Fusion : Condensation with o-phenylenediamine at 130°C generates fused benzimidazole-thienopyrimidine hybrids, as confirmed by LC-MS and NMR .
Example Reaction Pathway
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Step 1 : Activation of carboxylic acid using DCC/NHS.
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Step 2 : Coupling with benzylamine to form 6-(benzylcarbamoyl) derivatives.
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Cyclization : Heating with o-phenylenediamine yields fused heterocycles .
Derivatization of the Carboxylic Acid Group
The carboxylic acid undergoes esterification, amidation, or reduction:
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Esterification : Treatment with ethanol/H₂SO₄ produces ethyl esters (e.g., ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate) .
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Amidation : Reactions with SOCI₂ followed by amines generate bioactive amides .
| Derivative | Reagents | Application | Ref. |
|---|---|---|---|
| Ethyl ester | EtOH, H₂SO₄, reflux | Intermediate for further synthesis | |
| Benzylamide | Benzylamine, DCC, DMAP | Antimicrobial agents |
Oxidation and Reduction
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Oxidation : The methyl groups at C2 and C5 can be oxidized to aldehydes or carboxylic acids using KMnO₄ under acidic conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring, though this is less common due to ring stability .
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling at position 2 with aryl boronic acids introduces aromatic substituents, enhancing π-π stacking interactions in drug design :
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Typical Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C (12 h).
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Example Product : 2-(4-Nitrophenyl)-5-amino-4,6-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
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Antimicrobial Activity : Benzyl amides show MIC values of 4–16 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa .
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Enzyme Inhibition : Docking studies reveal strong binding to bacterial tRNA methyltransferases (TrmD) via hydrophobic interactions with Pro94 and Gln95 .
| Compound | Activity (MIC, µg/mL) | Target Enzyme | Ref. |
|---|---|---|---|
| 6-(Benzylcarbamoyl) | 4 (B. subtilis) | TrmD (P. aeruginosa) | |
| 2-(4-Nitrophenyl) | 8 (P. aeruginosa) | PARP-1 |
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong acidic/basic hydrolysis:
Scientific Research Applications
Chemical Properties and Structure
5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has the molecular formula and features a thieno[2,3-d]pyrimidine core structure. The presence of amino and carboxylic functional groups enhances its reactivity and biological interactions.
Anticancer Research
This compound has been investigated for its anticancer properties. Thieno[2,3-d]pyrimidine derivatives are known to exhibit activity against various cancer cell lines. For instance:
- Mechanism of Action : Studies indicate that these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells.
- Case Study : A study evaluated the cytotoxic effects of 5-amino derivatives on breast cancer cell lines, showing significant apoptosis induction compared to control groups .
Antimicrobial Activity
Research has shown that 5-amino derivatives possess antimicrobial properties:
- Antibacterial Studies : Compounds derived from thieno[2,3-d]pyrimidines have demonstrated effectiveness against gram-positive and gram-negative bacteria. For example, derivatives have been synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Potential
The compound has also been explored for its anti-inflammatory effects:
- Mechanistic Insights : Research indicates that thieno[2,3-d]pyrimidines can inhibit p38 MAP kinase pathways involved in inflammatory responses. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .
Drug Design and Development
The structural characteristics of 5-amino derivatives make them suitable for drug design:
- Lead Compound Development : The compound serves as a lead structure for synthesizing more potent derivatives aimed at specific targets like dihydrofolate reductase (DHFR), critical in cancer therapy .
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Tumor Growth Inhibition : Animal models treated with 5-amino derivatives exhibited significant tumor size reduction compared to untreated controls .
- Biochemical Effects : Enhanced glucose metabolism was observed in diabetic models treated with this compound, indicating potential applications in metabolic disorders .
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs and their substituent-driven differences are summarized below:
Key Differences and Implications
Biological Activity
5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 930395-93-0) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H9N3O2S
- Molecular Weight : 223.26 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions of substituted thiophene derivatives with various carboxylic acids and amines. The methods reported in the literature highlight the use of cyclization with ethyl cyanoformate as a common approach.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit notable anti-inflammatory properties. For example, certain derivatives have shown potent inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes:
These findings suggest that 5-amino derivatives may serve as lead compounds for developing new anti-inflammatory medications.
2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated significant anti-proliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231:
The mechanism of action appears to involve cell cycle arrest, indicating potential for further development as an anticancer agent.
3. Antimicrobial Activity
Preliminary studies suggest that thieno[2,3-d]pyrimidine derivatives may exhibit antimicrobial properties, although specific data on 5-amino derivatives is limited. Further research is needed to elucidate these effects.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity:
- Electron-releasing groups at specific positions enhance anti-inflammatory activity.
- Substituents such as alkyl groups can affect the cytotoxicity profile against cancer cells.
Case Studies
A notable case study involved the evaluation of various thieno[2,3-d]pyrimidine derivatives in animal models for their anti-inflammatory effects using carrageenan-induced paw edema assays. Results indicated comparable efficacy to established anti-inflammatory drugs like indomethacin:
| Compound | ED50 (μM) | Comparison Drug ED50 (μM) |
|---|---|---|
| Compound X | 11.60 | Indomethacin 9.17 |
| Compound Y | 8.23 | Indomethacin 9.17 |
Q & A
Q. What are the established synthetic routes for 5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, and how are yields optimized?
The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example, analogous thieno[2,3-d]pyrimidine derivatives are synthesized via coupling reactions using anhydrous DMF with activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine, followed by purification via silica gel chromatography . Yields (e.g., 63–95%) depend on reaction time, stoichiometry, and purification efficiency. Optimization may involve adjusting solvent polarity, temperature, and catalyst loading.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include ¹H NMR and melting point analysis . For example, in structurally similar compounds, ¹H NMR reveals distinct shifts for amino (-NH₂, δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and thiophene protons (δ 7.0–7.5 ppm) . Melting points (e.g., 175–201°C) provide purity indicators. Researchers should also use HPLC for purity validation and HRMS for molecular weight confirmation.
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced biological activity?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict reactivity and stability of intermediates. For instance, the ICReDD approach combines computational modeling with experimental validation to identify optimal reaction conditions and substituent effects, reducing trial-and-error experimentation . Molecular docking studies may further guide structural modifications to improve target binding (e.g., enzyme active sites).
Q. What experimental strategies are recommended to evaluate the antimicrobial or antitumor activity of this compound?
Use minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Proteus vulgaris, Pseudomonas aeruginosa) and cell viability assays (e.g., MTT) on cancer cell lines. For example, compound 2d (a structurally related derivative) showed moderate inhibition of bacterial growth at 25–50 µg/mL, suggesting similar protocols could be adapted . Dose-response curves and time-kill assays are critical for mechanistic insights.
Q. How should researchers resolve contradictions in spectroscopic data or biological activity between batches?
Contradictions may arise from impurities, stereochemical variations, or hydration states. Strategies include:
- Repetitive crystallization to isolate pure enantiomers.
- 2D NMR (COSY, HSQC) to confirm connectivity and resolve overlapping signals .
- Biological replicate assays with standardized protocols (e.g., fixed inoculum size, incubation time).
- X-ray crystallography for absolute configuration determination if ambiguity persists.
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in this class of compounds?
SAR studies require systematic variation of substituents (e.g., alkyl chain length, electron-withdrawing/donating groups) followed by comparative bioactivity profiling. For example, extending the alkyl chain from methyl to propyl in thieno[2,3-d]pyrimidine derivatives increased lipophilicity and altered antibacterial potency . Pair these results with logP measurements and molecular dynamics simulations to correlate physicochemical properties with activity.
Key Considerations for Methodological Rigor
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Purification : Optimize solvent systems for column chromatography (e.g., hexane/EtOAc gradients) .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate with statistical analysis (e.g., ANOVA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
